molecular formula C8H18Cl2N2 B1402826 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1401426-09-2

[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride

Cat. No.: B1402826
CAS No.: 1401426-09-2
M. Wt: 213.15 g/mol
InChI Key: RXWUOMLNNUFEET-UHFFFAOYSA-N
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Description

[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride: is a cyclic amine compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol This compound is known for its unique structure, which includes a cyclopropyl ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride typically involves the reaction of cyclopropylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to investigate the effects of cyclic amines on biological systems. It can serve as a model compound for studying the interactions between small molecules and biological targets .

Medicine: Its unique chemical properties make it a candidate for the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine: This compound is similar in structure but lacks the dihydrochloride component.

    Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amine group.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle that forms part of the structure of [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride.

Uniqueness: The uniqueness of this compound lies in its combination of a cyclopropyl ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-10-5-1-2-6-10;;/h1-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWUOMLNNUFEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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